Nalmefene 3-glucuronide is a significant metabolite of nalmefene, an opioid antagonist primarily used in the treatment of alcohol dependence and opioid overdose. It is formed through the glucuronidation process, primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7, with contributions from UDP-glucuronosyltransferases 1A3 and 1A8. This metabolite is pharmacologically inactive and does not significantly contribute to the therapeutic effects of nalmefene on opioid receptors. The primary role of nalmefene is to block the effects of opioids, thereby reducing cravings and consumption of alcohol in individuals with alcohol use disorders.
Nalmefene is classified as an opioid antagonist and belongs to the morphinan class of compounds. Its chemical structure is a 6-methylene derivative of naltrexone. Nalmefene is available under various trade names, including Selincro and Revex, and can be administered orally or via injection.
Nalmefene 3-glucuronide is synthesized through metabolic processes in the liver following the administration of nalmefene. The synthesis involves glucuronidation, where nalmefene undergoes conjugation with glucuronic acid.
Nalmefene 3-glucuronide has a distinct molecular structure that can be represented as follows:
The primary chemical reaction involving nalmefene 3-glucuronide is its formation from nalmefene through glucuronidation.
Nalmefene acts primarily as an antagonist at mu-opioid receptors and delta-opioid receptors while functioning as a partial agonist at kappa-opioid receptors. This mechanism underlies its therapeutic effects in reducing alcohol consumption.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3